6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester
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Description
6-(3-(4-(Trifluoromethyl)pyridin-2-yl)ureido)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C18H20BF3N4O3 and its molecular weight is 408.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1580552 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that boronic acid derivatives are often used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki-Miyaura coupling reactions, the compound likely undergoes transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Biochemical Pathways
The compound’s role in Suzuki-Miyaura coupling reactions suggests that it may be involved in the synthesis of various organic compounds. The exact biochemical pathways affected would depend on the specific reactions in which the compound is used .
Pharmacokinetics
It’s known that the hydrolysis rate of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph of the environment . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
Environmental factors such as pH can significantly influence the compound’s action. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . This could potentially affect the compound’s stability, efficacy, and the overall outcome of the reactions in which it is involved .
Properties
IUPAC Name |
1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3-[4-(trifluoromethyl)pyridin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BF3N4O3/c1-16(2)17(3,4)29-19(28-16)12-5-6-13(24-10-12)25-15(27)26-14-9-11(7-8-23-14)18(20,21)22/h5-10H,1-4H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJIUHWJAOAVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)NC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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